molecular formula C32H42O16 B1201800 Bruceoside B CAS No. 69687-69-0

Bruceoside B

Cat. No. B1201800
CAS RN: 69687-69-0
M. Wt: 682.7 g/mol
InChI Key: JMEAKUYWADWLJX-NTTKDRKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bruceoside B is a natural product found in Brucea mollis and Brucea javanica. It is also known as 13,20-Epoxy-3-(β-D-glucopyranosyloxy)-11β,12α-dihydroxy-15β-(3-methyl-2-butenoyloxy)-2,16-dioxopicrasa-3-ene-21-oic acid methyl ester .


Synthesis Analysis

The conversion of Bruceoside B into Bruceantin has been reported . Bruceoside B or Bruceoside A were hydrolyzed in 3NH2S04/MeOH (1:1) yielding Brusatol . Further studies have shown that Bruceoside B exhibits potent suppression on tumor cell metabolism and proliferation .

Scientific Research Applications

Anti-Inflammatory and Anti-Cancer Properties

Bruceoside B, a compound isolated from Brucea javanica, exhibits significant anti-inflammatory and anti-cancer properties. Studies have shown that it can inhibit the release of nitric oxide and reduce the secretion of inflammatory cytokines in macrophages, making it a potential therapeutic agent for inflammation and acute lung injury (Xiao He et al., 2021). Furthermore, Brucea javanica and its components, including bruceoside B, have been investigated for their anti-cancer activities, particularly in the context of hepatocellular carcinoma and pancreatic cancer (Zhangang Xiao et al., 2014).

Pharmacokinetics and Bioavailability

Research on Brucea javanica, including bruceoside B, also extends to the pharmacokinetic aspects, exploring how these compounds are processed in the body. One study examined the transformation of bruceoside A into more potent anticancer components, suggesting a similar potential pathway for bruceoside B (Yuan-Chao Xu et al., 2019).

Potential in Treating Other Diseases

Further research indicates that compounds from Brucea javanica, including bruceoside B, might have broader therapeutic applications, such as in the treatment of diseases like ulcerative colitis and brucellosis, due to their anti-inflammatory and immune-modulatory effects (Yan-feng Huang et al., 2017).

Novel Extraction and Formulation Techniques

Studies are also focusing on novel ways to extract and formulate Brucea javanica compounds for better therapeutic efficacy. This includes the development of self-nanoemulsifying drug delivery systems to enhance the bioavailability of these compounds (Yaoxing Dou et al., 2018).

properties

CAS RN

69687-69-0

Product Name

Bruceoside B

Molecular Formula

C32H42O16

Molecular Weight

682.7 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C32H42O16/c1-11(2)6-17(35)47-23-25-31-10-44-32(25,29(42)43-5)26(40)21(39)24(31)30(4)8-14(34)22(12(3)13(30)7-16(31)46-27(23)41)48-28-20(38)19(37)18(36)15(9-33)45-28/h6,13,15-16,18-21,23-26,28,33,36-40H,7-10H2,1-5H3/t13-,15+,16+,18+,19-,20+,21+,23+,24+,25+,26-,28-,30-,31+,32?/m0/s1

InChI Key

JMEAKUYWADWLJX-NTTKDRKVSA-N

Isomeric SMILES

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O

synonyms

bruceoside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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